molecular formula C17H17Cl2N3O3S B2992227 N-(2,5-dichlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1105221-22-4

N-(2,5-dichlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2992227
CAS RN: 1105221-22-4
M. Wt: 414.3
InChI Key: VTCJOVGKIDSTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H17Cl2N3O3S and its molecular weight is 414.3. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dichlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dichlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Binding Analysis

Studies have focused on understanding the molecular interactions of pyrazole derivatives with receptors, such as the CB1 cannabinoid receptor. For instance, a detailed conformational and molecular field analysis (CoMFA) of a series of pyrazole derivatives, including structure-activity relationships and their binding interactions with the CB1 receptor, has provided insights into the antagonist activity of these compounds (Shim et al., 2002). These findings are significant for developing pharmacophore models for ligand-receptor interactions.

Synthesis and Characterization

Another facet of research has been the synthesis and spectral characterization of novel pyrazole derivatives. For example, a study on the synthesis, spectral characterization, and X-ray crystal structure of a novel pyrazole derivative demonstrated the compound's crystalline structure and provided insights into its molecular geometry through Hirshfeld surface analysis and DFT calculations (Kumara et al., 2018). Such studies are foundational in the development of new materials and pharmaceuticals.

Biological Evaluation

Research on pyrazole derivatives extends to evaluating their biological activities, including antibacterial, antimicrobial, and potential antitumor properties. A notable study synthesized pyrazole-1-carboxamide derivatives and evaluated their antimicrobial activities, providing valuable data for developing new antimicrobial agents (Sharshira & Hamada, 2011). Another study focused on the design and synthesis of pyrazole derivatives with potential antiobesity activity related to CB1 receptor antagonism, highlighting their in vivo efficacy in reducing body weight (Srivastava et al., 2007).

Advanced Material Applications

Additionally, pyrazole derivatives have been explored for their applications in materials science, such as in the synthesis of novel dyes with antibacterial and antitumor activities. One study synthesized heterocyclic aryl monoazo organic compounds, including pyrazole derivatives, which were applied to polyester fibers, demonstrating their efficiency based on in vitro screening for antioxidant and antimicrobial activities (Khalifa et al., 2015).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O3S/c18-10-4-5-13(19)15(8-10)20-17(23)16-12-2-1-3-14(12)21-22(16)11-6-7-26(24,25)9-11/h4-5,8,11H,1-3,6-7,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCJOVGKIDSTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.